molecular formula C28H25ClN2O2 B409678 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409678
M. Wt: 457g/mol
InChI Key: DOTURBYBXGFDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a benzoyl group, a chloro-phenyl group, and a hexahydro-dibenzo structure. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the Friedel-Crafts acylation reaction to introduce the benzoyl group, followed by a series of nucleophilic aromatic substitution reactions to attach the chloro-phenyl group. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and high temperatures to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, thereby improving the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The benzoyl and chloro-phenyl groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of benzoyl, chloro-phenyl, and hexahydro-dibenzo structures. This unique combination imparts specific chemical and biological properties that are not found in simpler benzene derivatives.

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457g/mol

IUPAC Name

2-benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(17-8-11-20(29)12-9-17)31-21-13-10-19(14-22(21)30-23)27(33)18-6-4-3-5-7-18/h3-14,26,30-31H,15-16H2,1-2H3

InChI Key

DOTURBYBXGFDJW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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